6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H17N3O6 and its molecular weight is 431.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antioxidant, and enzyme inhibitory effects, supported by recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through multicomponent reactions involving 5-methylisoxazole and various aromatic aldehydes. This synthetic route allows for the incorporation of diverse substituents, enhancing the compound's versatility in biological applications. The structural formula is represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of chromeno[2,3-c]pyrrole exhibit significant antibacterial properties. Specifically, the compound showed activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition comparable to gentamicin was observed.
- Escherichia coli : Effective against strains resistant to conventional antibiotics.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
Bacterial Strain | MIC (µg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 12 | Gentamicin |
Escherichia coli | 16 | Gentamicin |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound exhibited a notable capacity to scavenge free radicals and inhibit lipid peroxidation.
In vitro assays indicated that the compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes linked to various diseases. Notably:
- Main protease (Mpro) of SARS-CoV-2 : The compound demonstrated significant inhibition, suggesting potential use in antiviral therapies.
- Glucokinase activation : It acts as a glucokinase activator, which may have implications for diabetes management.
Table 2 provides a summary of enzyme inhibition data:
Enzyme | IC50 (µM) | Reference Compound |
---|---|---|
Main protease (Mpro) | 25 | Nirmatrelvir |
Glucokinase | 15 | Metformin |
Case Studies
Several case studies have highlighted the practical applications of this compound in medical research:
- Antibacterial Study : A clinical trial assessed the effectiveness of the compound against antibiotic-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated subjects compared to controls.
- Antioxidant Efficacy : Research involving animal models demonstrated that administration of the compound reduced oxidative stress markers significantly.
Eigenschaften
IUPAC Name |
6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-11-7-16-17(8-12(11)2)31-22-19(21(16)27)20(14-5-4-6-15(10-14)26(29)30)25(23(22)28)18-9-13(3)32-24-18/h4-10,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJNLRTWDYCYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.